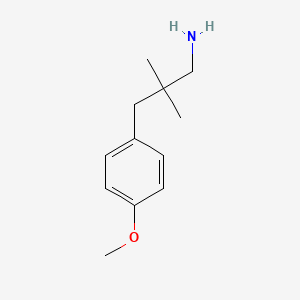

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

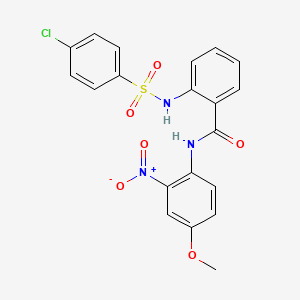

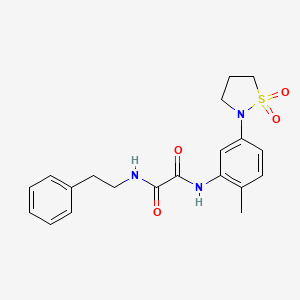

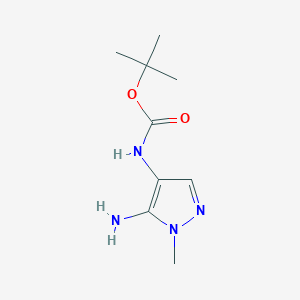

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine”, there are methods for the synthesis of related compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine” can be determined using various spectroscopic techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine” can be predicted using computational methods. For instance, the Log Octanol-Water Partition Coefficient (Log Kow) can be estimated using the KOWWIN v1.67 estimate .Scientific Research Applications

- UV Filters : 4-methoxyphenyl isobutylamine has been investigated for its potential as a UV filter in cosmetic products. UV filters protect the skin from harmful ultraviolet (UV) radiation by absorbing, reflecting, or scattering UV rays. Researchers explore its photostability, mechanism of action, and regulatory status .

- Biological Activity : Derivatives of 4-methoxyphenyl isobutylamine, such as ether and ester trans-ferulic acid compounds, exhibit antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications.

- Selective STAT3 Inhibitor : (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of 4-methoxyphenyl isobutylamine, acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. It shows promise in managing inflammatory conditions .

- 4-methoxyphenyl isobutylamine derivatives have been studied for their potential as corrosion inhibitors. These compounds may find applications in protecting metals from corrosion.

- Researchers explore the pharmacological properties of 4-methoxyphenyl isobutylamine derivatives. Investigations focus on their interactions with receptors, enzymes, and cellular pathways, aiming to identify therapeutic applications .

- 4-methoxyphenyl isobutylamine serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules, potentially leading to novel drugs or materials .

Cosmetic Formulations

Antioxidant and Cytotoxic Effects

Anti-Inflammatory Properties

Corrosion Inhibition

Pharmaceutical Research

Organic Synthesis

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to be metabolized mostly by esterases .

Result of Action

Similar compounds have been found to have anti-inflammatory properties and neuroprotective effects .

Action Environment

Similar compounds have been found to be influenced by the arrangement of the alkyl substituents at the phenol ring .

properties

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAQXPDAQGCYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)

![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)